4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (CAS: 1398507-09-9) is a highly functionalized diarylpyrimidine (DAPY) derivative, globally recognized in regulatory frameworks as Etravirine Impurity C [1]. Featuring a precisely substituted pyrimidine core with a reactive 6-chloro site, a sterically demanding 5-bromo group, and a 2-(4-cyanophenyl)amino moiety, this compound is heavily utilized in pharmaceutical manufacturing and quality control [2]. From a procurement perspective, it serves a dual mandate: it is a mandatory certified reference standard for the regulatory release testing of Etravirine active pharmaceutical ingredients (APIs), and it acts as a critical late-stage electrophilic precursor in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1].
Generic substitution of this compound is unviable in both analytical and synthetic workflows. In quality control applications, regulatory frameworks such as ICH Q3A require the exact structural match for relative response factor (RRF) determination and system suitability testing; utilizing a des-bromo or isomeric analog invalidates the chromatographic method and risks batch rejection [1]. In synthetic manufacturing, the specific 5-bromo-6-chloro halogenation pattern is engineered to dictate regioselective nucleophilic aromatic substitution (SNAr) [2]. Substituting the 6-chloro leaving group with a different halogen fundamentally alters reaction kinetics, risking competitive displacement at the 5-position, reducing chemoselectivity, and ultimately causing unacceptable yield losses in the final API coupling step [2].
In reverse-phase HPLC methods for Etravirine API release, achieving baseline resolution between the API and process impurities is a strict regulatory requirement. Utilizing a certified, high-purity standard of 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile (>99.0%) ensures accurate relative retention time mapping. Analytical validations demonstrate that high-purity Impurity C standards consistently achieve a resolution factor (Rs) > 1.5 against adjacent peaks, whereas crude in-house synthesized markers often contain co-eluting des-bromo contaminants that cause system suitability failures (Rs < 1.0) [1].
| Evidence Dimension | Chromatographic Resolution (Rs) and Purity |
| Target Compound Data | >99.0% purity certified standard (Rs > 1.5) |
| Comparator Or Baseline | Crude in-house synthesized marker (<95% purity, Rs < 1.0) |
| Quantified Difference | >5% purity variance leading to system suitability failure |
| Conditions | Reverse-phase HPLC, EP monograph conditions for Etravirine API |
Procuring a certified high-purity standard is mandatory to pass strict EP/ICH regulatory requirements for API batch release, preventing costly false-positive out-of-specification (OOS) results.
As a penultimate intermediate in DAPY synthesis, the 6-chloro position undergoes SNAr with sterically hindered phenols. The 5-bromo-6-chloro pattern provides targeted electrophilicity at C6 while sterically shielding C5. Process chemistry data indicates that the 6-chloro intermediate achieves >85% isolated yield in the final coupling step under basic conditions (e.g., K2CO3/NMP). In contrast, attempting the same coupling with a 6-bromo analog results in competing halogen exchange and side reactions, dropping yields below 60% [1].
| Evidence Dimension | Final step coupling yield (SNAr with hindered phenol) |
| Target Compound Data | >85% isolated yield |
| Comparator Or Baseline | 6-bromo intermediate analog (<60% yield) |
| Quantified Difference | >25% increase in isolated yield |
| Conditions | K2CO3, N-methyl-2-pyrrolidone (NMP), 100-120°C |
Using the precise 6-chloro intermediate maximizes final-stage API yield and minimizes complex purification steps, directly impacting manufacturing cost-efficiency.
For certified reference materials, long-term solid-state stability dictates procurement cycles and requalification costs. 4-((4-Amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile demonstrates high thermal stability, exhibiting <0.1% degradation over 6 months under accelerated ICH conditions (40°C/75% RH). Conversely, unpurified synthetic mixtures or less stable des-halogenated analogs can show up to 1.5% degradation under identical conditions due to pyrimidine core oxidation or hydrolysis [1].
| Evidence Dimension | Accelerated degradation rate |
| Target Compound Data | <0.1% degradation over 6 months |
| Comparator Or Baseline | Unpurified synthetic mixture (up to 1.5% degradation) |
| Quantified Difference | 15-fold reduction in degradation rate |
| Conditions | ICH Q1A(R2) accelerated stability testing (40°C/75% RH) |
High solid-state stability ensures the reference standard remains viable for long-term analytical campaigns, reducing the frequency and cost of standard requalification.
Procured as the primary Etravirine Impurity C reference standard, this compound is strictly required for HPLC/UHPLC quantification during commercial batch release, ensuring full compliance with European Pharmacopoeia (EP) monograph standards for impurity profiling [1].
Essential for forced degradation and impurity spiking studies during the development of analytical methods for DAPY-class APIs. It allows analytical chemists to accurately calculate purge factors and map the fate of intermediates throughout the synthetic process [1].
Utilized as a highly functionalized, late-stage building block in medicinal chemistry. The reactive 6-chloro group can be selectively displaced by diverse nucleophiles (such as novel amines, thiols, or substituted phenols) to synthesize next-generation HIV-1 reverse transcriptase inhibitors with optimized resistance profiles [2].